(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate
CAS No.: 123795-41-5
VCID: VC7389936
Molecular Formula: C19H23NO4
Molecular Weight: 329.396
* For research use only. Not for human or veterinary use.

Description |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is an organic compound belonging to the class of amino acid derivatives. It features a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group, making it significant in organic synthesis and medicinal chemistry due to its versatile reactivity and stability. SynthesisThe synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate typically involves several key steps:
ApplicationsThis compound is valuable in both academic research and industrial applications due to its unique structural features, which impart distinct chemical and biological properties. It serves as an intermediate in various chemical reactions, making it crucial for the synthesis of complex molecules in medicinal chemistry. Characterization TechniquesThe structure and purity of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Comparison with Similar CompoundsSimilar compounds include (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate and (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate. The presence of a naphthalene ring in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate distinguishes it from other derivatives, providing unique chemical and biological properties. |
---|---|
CAS No. | 123795-41-5 |
Product Name | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate |
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.396 |
IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
Standard InChI | InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m1/s1 |
Standard InChIKey | GUZJZIQXCBCAGJ-MRXNPFEDSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Solubility | not available |
PubChem Compound | 14427614 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume